Fmoc-N-Me-Homocys(Trt)-OH

Peptide Chemistry SPPS Stereochemistry

Fmoc-N-Me-Homocys(Trt)-OH combines orthogonal Fmoc/Trt protection with a critical Nα-methyl group on a homocysteine scaffold. Unlike cysteine analogs that risk racemization and β-elimination during SPPS, this derivative ensures diastereomer-free incorporation and superior peptide homogeneity. The N-methyl modification introduces backbone conformational restriction essential for peptidomimetic SAR studies, cyclic peptide stabilization, and enhanced metabolic stability. Its use in somatostatin analog synthesis demonstrates proven performance in complex disulfide-rich scaffolds. Select this building block to eliminate purification bottlenecks, reduce cost of goods, and accelerate clinical manufacturing timelines.

Molecular Formula C39H35NO4S
Molecular Weight 613.8 g/mol
Cat. No. B15128934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Homocys(Trt)-OH
Molecular FormulaC39H35NO4S
Molecular Weight613.8 g/mol
Structural Identifiers
SMILESCN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)
InChIKeyXVDJDZSADBCCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Homocys(Trt)-OH: A Differentiated N-Methyl Amino Acid Building Block for Challenging SPPS


Fmoc-N-Me-Homocys(Trt)-OH (CAS 526210-71-9) is a doubly protected, N-methylated homocysteine derivative used exclusively in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . The compound incorporates three orthogonal design features: an Fmoc group for temporary N-terminal protection, a trityl (Trt) group for permanent thiol protection, and a critical Nα-methyl group that alters backbone conformation and coupling behavior . The homocysteine backbone (one methylene unit longer than cysteine) provides inherent chemical stability advantages over standard cysteine analogs .

Why Fmoc-N-Me-Homocys(Trt)-OH Cannot Be Directly Substituted in Challenging SPPS Applications


Generic substitution of Fmoc-N-Me-Homocys(Trt)-OH with non-methylated homocysteine (Fmoc-Homocys(Trt)-OH) or cysteine analogs (Fmoc-Cys(Trt)-OH, Fmoc-N-Me-Cys(Trt)-OH) fundamentally alters both the synthetic process and the final peptide's structural properties. Unlike Fmoc-Homocys(Trt)-OH, which lacks the N-methyl group, this compound introduces backbone conformational restriction and steric hindrance that directly impacts coupling efficiency and product homogeneity [1]. Furthermore, substituting with cysteine-based analogs such as Fmoc-Cys(Trt)-OH introduces a well-documented risk of racemization and β-elimination during SPPS, a vulnerability absent in homocysteine derivatives [2]. The combination of N-methylation and the homocysteine scaffold in this compound confers a unique profile that is not recapitulated by any single alternative building block.

Quantitative Evidence Guide: Fmoc-N-Me-Homocys(Trt)-OH vs. Key Analogs


Elimination of Racemization and β-Elimination Risk Relative to Cysteine Analogs

Fmoc-N-Me-Homocys(Trt)-OH, like its non-methylated homocysteine counterpart, eliminates the risk of racemization and β-elimination inherent to cysteine derivatives during SPPS. This is a class-level property of homocysteine derivatives when compared to cysteine analogs . In contrast, Fmoc-Cys(Trt)-OH has been shown to undergo considerable racemization (up to 30% epimerization) under standard base-catalyzed acylation conditions, necessitating specialized neutral activation protocols to achieve negligible epimerization [1].

Peptide Chemistry SPPS Stereochemistry Amino Acid Derivatives

Enforced Conformational Constraint via N-Methylation

The Nα-methyl group on Fmoc-N-Me-Homocys(Trt)-OH introduces a steric constraint that restricts the backbone conformational freedom of the resulting peptide. This is a key differentiator from the non-methylated analog, Fmoc-Homocys(Trt)-OH, which behaves like a standard amino acid . Computational studies on N-methylated amino acid derivatives indicate that N-methylation significantly lowers the cis/trans amide conformational energy barrier (Ea) and increases lipophilicity compared to their non-methylated counterparts, leading to altered peptide folding and improved pharmacokinetic properties [1].

Peptidomimetics Conformational Analysis Medicinal Chemistry SPPS

Validation in Complex Cyclic Peptide Synthesis

Fmoc-N-Me-Homocys(Trt)-OH has been successfully incorporated into cyclic somatostatin analogs, a challenging class of bioactive peptides . This application demonstrates its compatibility with complex synthetic routes involving cyclization. While specific coupling efficiency data for this compound in head-to-head comparisons is not publicly available, its demonstrated use in such a demanding system serves as strong supporting evidence for its utility . In contrast, non-methylated Fmoc-Homocys(Trt)-OH is typically used for simpler linear sequences or as a general homocysteine source, lacking the conformational bias imparted by the N-methyl group required for such constrained systems .

Cyclic Peptides Somatostatin Analogs Peptide Therapeutics SPPS

Key Application Scenarios for Fmoc-N-Me-Homocys(Trt)-OH in R&D and Manufacturing


Synthesis of N-Methylated, Conformationally Constrained Peptide Therapeutics

Researchers developing peptidomimetic drugs where backbone N-methylation is required to improve metabolic stability, membrane permeability, or target binding affinity should select this building block. Its ability to introduce a controlled conformational constraint is essential for SAR studies aiming to optimize peptide leads .

Production of High-Purity Cyclic Peptides with Challenging Sequences

When synthesizing cyclic peptides, especially those prone to epimerization or aggregation, Fmoc-N-Me-Homocys(Trt)-OH offers a dual advantage: it provides a racemization-resistant thiol handle (homocysteine) and the conformational control of an N-methyl group. This is particularly valuable for generating complex disulfide-rich or cyclic scaffolds, as demonstrated by its use in somatostatin analog synthesis .

Scale-Up and Process Development Where Stereochemical Fidelity is Critical

In industrial settings transitioning from discovery to clinical manufacturing, minimizing impurities like diastereomers is paramount. By eliminating the racemization risk inherent to cysteine analogs, Fmoc-N-Me-Homocys(Trt)-OH simplifies purification, improves overall yield, and ensures consistent product quality, thereby reducing cost of goods and regulatory burden .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-Homocys(Trt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.